molecular formula C8H8FNO B037858 1-(2-Amino-3-fluorophenyl)ethanone CAS No. 124623-26-3

1-(2-Amino-3-fluorophenyl)ethanone

Cat. No.: B037858
CAS No.: 124623-26-3
M. Wt: 153.15 g/mol
InChI Key: HPRQOLBJHOAIQK-UHFFFAOYSA-N
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Description

1-(2-Amino-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-fluorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-3-fluorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-(2-Amino-4-fluorophenyl)ethanone
  • 1-(2-Amino-3-chlorophenyl)ethanone
  • 1-(2-Amino-3-methylphenyl)ethanone

Uniqueness: 1-(2-Amino-3-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in designing molecules with specific biological activities and improved pharmacokinetic properties .

Properties

IUPAC Name

1-(2-amino-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRQOLBJHOAIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124623-26-3
Record name 1-(2-amino-3-fluorophenyl)ethan-1-one
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